molecular formula C19H13N5O3 B11670117 6-Amino-4-(3-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11670117
M. Wt: 359.3 g/mol
InChI Key: IQCHITJNKBPDIZ-UHFFFAOYSA-N
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Description

6-Amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile. This reaction is often carried out in the presence of a catalyst, such as CoCeO2 nanoparticles, in an aqueous medium . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar multi-component reactions. The use of green chemistry principles, such as aqueous media and reusable catalysts, ensures that the process is sustainable and cost-effective. The high yields and short reaction times further enhance the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The presence of multiple functional groups allows it to engage in various interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the nitro group at the 3-position of the phenyl ring This functional group imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

Molecular Formula

C19H13N5O3

Molecular Weight

359.3 g/mol

IUPAC Name

6-amino-4-(3-nitrophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H13N5O3/c20-10-14-15(12-7-4-8-13(9-12)24(25)26)16-17(11-5-2-1-3-6-11)22-23-19(16)27-18(14)21/h1-9,15H,21H2,(H,22,23)

InChI Key

IQCHITJNKBPDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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